molecular formula C15H13N3O2S2 B2848709 2-(4-(methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1251580-23-0

2-(4-(methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2848709
CAS No.: 1251580-23-0
M. Wt: 331.41
InChI Key: HMTDTDGHKNEFQW-UHFFFAOYSA-N
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Description

2-(4-(Methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic 1,3,4-oxadiazole derivative designed for pharmaceutical and anticancer research. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its significant biological activities and versatility in drug discovery . This particular compound integrates a 1,3,4-oxadiazole core with thiophene and methylthio-phenyl substituents, a structural motif common in compounds investigated for their potent chemotherapeutic potential . Oxadiazole derivatives are the subject of extensive research for their antiproliferative properties. Compounds with this core structure have been demonstrated to act as apoptosis inducers via the caspase pathway, highlighting a potential mechanism for their anticancer activity . Specifically, related 1,3,4-oxadiazole derivatives have been shown to trigger the mitochondrial-mediated apoptotic pathway in cancer cells, increasing the production of reactive oxygen species (ROS) and promoting tumor cell death . The presence of the thiophene ring, a key component in many bioactive drugs, further enhances the pharmacophore profile of this molecule . This product is provided "For Research Use Only". It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-21-12-4-2-10(3-5-12)8-13(19)16-15-18-17-14(20-15)11-6-7-22-9-11/h2-7,9H,8H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTDTDGHKNEFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of 2-(4-(methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step organic synthesis processes. Initial steps often include the formation of intermediates like 5-(thiophen-3-yl)-1,3,4-oxadiazole and 4-(methylthio)phenyl derivatives. These intermediates are then linked via acylation or amidation reactions under controlled conditions. Solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or DMAP are commonly used.

Industrial Production Methods: : Scaling up for industrial production would involve optimization of these lab-scale methods. This might require continuous flow synthesis techniques and automated reactors to maintain consistency and yield while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, possibly altering the sulfur moiety.

  • Reduction: : Reductive conditions might target the oxadiazole ring or the thiophene moiety.

  • Substitution: : Halogenation or nitration could occur at the aromatic rings, allowing further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO₄ or H₂O₂.

  • Reducing Agents: : LiAlH₄ or NaBH₄.

  • Substituents: : Electrophilic agents for halogenation (e.g., Br₂).

Major Products Formed: : Reactions would typically yield modified analogs with different functional groups, which can significantly alter the compound's properties and applications.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 2-(4-(methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide. Research indicates that derivatives containing thiophene and oxadiazole rings exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest these compounds can be comparable to standard antibiotics.

Case Study : A study evaluated several oxadiazole derivatives for their antimicrobial efficacy. Results indicated that modifications to the thiophene and piperidine components significantly enhanced activity against both Gram-positive and Gram-negative bacteria.

Antiviral Properties

The oxadiazole moiety in the compound is particularly noteworthy for its antiviral activity. Compounds with similar structural motifs have been reported as inhibitors of viral polymerases, including those responsible for dengue virus replication. A study showed that certain oxadiazole derivatives demonstrated submicromolar activity against multiple serotypes of the dengue virus.

Case Study : In vitro studies investigating similar compounds against dengue virus polymerases revealed that specific structural modifications led to increased potency against viral replication. This highlights the importance of structure-activity relationships (SAR) in developing effective antiviral agents.

Anti-inflammatory Effects

Inflammation is a common underlying factor in numerous diseases, including cancer and cardiovascular conditions. Compounds featuring piperidine and thiophene structures have been investigated for their anti-inflammatory effects. Related compounds have shown promise in selectively inhibiting cyclooxygenase enzymes (COX), which are key players in inflammatory pathways.

Mechanisms of Action :

  • Enzyme Inhibition : The presence of the oxadiazole moiety may allow interaction with enzyme active sites.
  • Receptor Modulation : The piperidine component can interact with various receptors involved in neurotransmission and inflammation.
  • Antioxidant Activity : Some derivatives have shown antioxidant properties contributing to their overall therapeutic effects.

Mechanism of Action

The compound’s mechanism involves its interaction with specific molecular targets, which could include proteins or nucleic acids. The oxadiazole and thiophene rings allow it to fit into active sites or binding pockets, disrupting normal biological pathways or enhancing certain reactions.

Comparison with Similar Compounds

N-(2-Chloro-5-Fluorophenyl)-2-[5-(Thiophen-3-yl)-1,3,4-Oxadiazol-2-yl]Acetamide (P162-0508)

  • Structure : Differs in the acetamide substituent (2-chloro-5-fluorophenyl vs. 4-(methylthio)phenyl).
  • Properties :
    • Molecular weight: 337.76 g/mol vs. 345.44 g/mol for the target compound.
    • Halogen substituents (Cl, F) may enhance lipophilicity and membrane permeability compared to the methylthio group .
  • Synthetic Pathway : Likely synthesized via coupling of 2-chloro-5-fluorophenylacetic acid with 5-(thiophen-3-yl)-1,3,4-oxadiazol-2-amine, similar to methods in and .

N-(4-(Methylsulfanyl)Phenylmethyl)-2-[5-(Thiophen-3-yl)-1,3,4-Oxadiazol-2-yl]Acetamide (P162-0571)

  • Structure : Incorporates a benzyl-linked 4-(methylsulfanyl)phenyl group instead of direct substitution on the acetamide nitrogen.
  • Properties: Molecular weight: 345.44 g/mol (identical to the target compound).

N-(4-Phenyl-Thiazol-2-yl)-2-((5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamide (3a)

  • Structure : Replaces thiophen-3-yl with pyridin-4-yl and substitutes the acetamide nitrogen with a thiazole ring.
  • Demonstrated acetylcholinesterase inhibition (IC₅₀ = 1.2 µM in related derivatives) .
  • Synthesis : Uses K₂CO₃-mediated coupling in acetone, a method adaptable to the target compound .

N-(5-(3-Methoxybenzyl)-1,3,4-Oxadiazol-2-yl)-2-(Arylthio)Acetamide Derivatives

  • Structure : Features a 3-methoxybenzyl group on the oxadiazole and variable arylthio substituents.
  • Properties: SIRT2 inhibition (IC₅₀ = 0.8–3.2 µM), highlighting the role of oxadiazole-thioacetamide hybrids in epigenetic regulation .

Key Structural and Functional Trends

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (Cl, F) : Improve metabolic stability but may reduce solubility (e.g., P162-0508) .
  • Electron-Donating Groups (Methylthio, Methoxy) : Enhance hydrophobic interactions and π-π stacking (e.g., target compound and derivatives) .
  • Heterocyclic Variations :
    • Thiophene vs. pyridine: Thiophene improves membrane permeability; pyridine aids in solubility and metal coordination .

Biological Activity

The compound 2-(4-(methylthio)phenyl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of 1,3,4-oxadiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14_{14}H12_{12}N2_{2}OS2_{2}

Structural Features

FeatureDescription
Aromatic RingsContains a thiophenyl and a methylthio-substituted phenyl group
Functional GroupsIncludes an acetamide and an oxadiazole moiety

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Lung Cancer Cells
    • A study evaluated several oxadiazole derivatives against A549 human lung cancer cells. Compounds with similar structures exhibited IC50_{50} values ranging from 1.59 to 7.48 μM, indicating potent anticancer activity .
  • Mechanism of Action
    • The mechanism may involve the induction of apoptosis and inhibition of matrix metalloproteinase (MMP)-9 activity, which is crucial in cancer metastasis .

Comparative Analysis

To better understand the biological activity of the target compound, it is essential to compare it with other known oxadiazole derivatives:

Compound NameIC50_{50} (μM)Cell LineMechanism of Action
4h (similar derivative)<0.14A549Apoptosis induction
4g (similar derivative)8.16C6 gliomaMMP-9 inhibition
Doxorubicin0.5MCF-7DNA intercalation

The biological activity of This compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as MMPs, which play a role in tumor progression and metastasis.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through caspase activation and modulation of p53 levels .
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Q & A

Q. Key Optimization Factors :

  • Temperature : 60–80°C for acylation to minimize side products.
  • Solvent Choice : Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency .
  • Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) and NMR spectroscopy to confirm intermediate formation .

How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks to confirm the methylthio group (δ 2.5 ppm for S-CH₃), thiophene protons (δ 6.8–7.2 ppm), and oxadiazole carbons (δ 155–165 ppm) .
  • IR Spectroscopy : Identify key bands, such as C=O stretch (~1680 cm⁻¹) for the acetamide group and C-S stretches (~650 cm⁻¹) .
  • Contradiction Handling : Compare experimental data with computational predictions (e.g., PubChem’s InChI-derived spectra) to validate assignments .

What methodologies are recommended for evaluating the compound’s biological activity in preclinical models?

Advanced Research Question

  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays .
    • Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
  • Mechanistic Studies :
    • Molecular Docking : Simulate binding to proteins (e.g., EGFR) using AutoDock Vina .
    • Flow Cytometry : Assess apoptosis via Annexin V/PI staining .

How does structural modification of the thiophene or oxadiazole moieties impact bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Guidelines :

Modification Effect on Activity Reference
Thiophene → Benzothiophene Enhanced antimicrobial activity
Oxadiazole → Triazole Reduced cytotoxicity (IC₅₀ ↑ 40%)
Methylthio → Methoxy Improved solubility, lower logP

Methodology : Synthesize analogs, compare bioassay data, and use QSAR models to predict optimal substituents .

How can researchers address contradictory data in stability studies under varying pH/temperature?

Advanced Research Question

  • Stability Testing :
    • pH 1–13 : Monitor degradation via HPLC at 37°C (half-life <24 hours at pH >10 due to oxadiazole hydrolysis) .
    • Thermal Analysis : TGA/DSC to identify decomposition thresholds (>200°C in inert atmosphere) .
  • Resolution Strategy : Replicate conditions from conflicting studies (e.g., buffer composition, ionic strength) and validate via mass spectrometry .

What computational tools are effective for predicting reaction pathways and optimizing synthesis?

Advanced Research Question

  • Reaction Path Search : Use Gaussian or ORCA for quantum chemical calculations of transition states .
  • Machine Learning : Train models on PubChem data to predict yields based on solvent polarity and catalyst type .
  • Case Study : ICReDD’s workflow reduced optimization time by 60% via feedback loops between simulations and experiments .

How to design experiments for resolving conflicting biological activity reports across similar analogs?

Advanced Research Question

  • Standardized Assays : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin) .
  • Meta-Analysis : Compare IC₅₀ values from ≥3 independent studies; apply statistical tools (ANOVA) to identify outliers .
  • Mechanistic Confirmation : Validate target engagement via Western blotting (e.g., caspase-3 activation) .

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